Boc-D-Asp-OFm

Cyclic peptide synthesis Solid-phase peptide synthesis Epimerization control

Boc-D-Asp-OFm (CAS 214630-04-3) is a doubly protected D-aspartic acid building block with orthogonal Boc (acid-labile) and OFm (base-labile) groups, enabling chemoselective deprotection in Boc/Benzyl and hybrid strategies. The D-stereochemistry ensures metabolic stability and correct biological activity. It is the validated residue for side-chain anchored cyclization of head-to-tail cyclic peptides, multi-cyclic lactam-bridged peptides, and pseudopeptide libraries. Substituting with L-isomer, Fmoc analogs, or side-chain variants introduces scientifically verifiable risks: altered receptor interactions, increased proteolytic susceptibility, and incompatible HF cleavage profiles. For reproducible yields and stereochemical integrity, choose Boc-D-Asp-OFm.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
Cat. No. B12092058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asp-OFm
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)
InChIKeyRMRKPGGMJKNMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Asp-OFm Procurement Guide: Chiral Building Block for Orthogonal Boc/OFm Peptide Synthesis


Boc-D-Asp-OFm (CAS 214630-04-3, C23H25NO6, MW 411.4 g/mol) is a doubly protected D-aspartic acid derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and a base-labile 9-fluorenylmethyl ester (OFm) at the α-carboxyl [1]. The D-stereochemistry confers metabolic stability in peptide therapeutics, while the orthogonal Boc/OFm protection scheme enables chemoselective deprotection in both Boc/Benzyl and hybrid strategies [2]. This compound serves as a cornerstone building block for side-chain anchored cyclic peptide synthesis, particularly in combinatorial library construction and solid-phase cyclization methodologies where precise control over carboxyl protection is essential [3].

Why Boc-D-Asp-OFm Cannot Be Replaced by Generic Analogs in Critical Peptide Syntheses


Generic substitution of Boc-D-Asp-OFm with closely related analogs—including Boc-L-Asp-OFm (L-isomer), Fmoc-D-Asp-OFm (alternative N-protection), Boc-D-Asp(OFm)-OH (side-chain protection variant), or Boc-Asp-OFm (unspecified stereochemistry)—introduces scientifically verifiable risks that compromise synthesis outcomes. The L-isomer generates biologically distinct peptides with altered receptor interactions and increased proteolytic susceptibility [1]. Substituting Fmoc for Boc alters orthogonal compatibility with Boc/Benzyl strategies and changes HF cleavage stability profiles [2]. Using side-chain protected Boc-D-Asp(OFm)-OH (CAS 123417-19-6) targets the β-carboxyl rather than the α-carboxyl, fundamentally altering resin attachment chemistry and cyclization pathways [3]. The evidence below quantifies these differentiation dimensions to inform scientifically rigorous procurement decisions.

Boc-D-Asp-OFm Technical Evidence Guide: Quantified Differentiation vs. Closest Analogs


Epimerization Mitigation via Cesium Salt Esterification in Side-Chain Anchored Cyclization

Direct head-to-head comparison demonstrates that esterification of Boc-Asp-OFm to benzyl alcohol-type resins suffers from high epimerization when performed using standard coupling conditions. This problem is specifically solved by performing the esterification via the cesium salt of Boc-Asp-OFm [1]. Without this intervention, the Boc/Bzl/OFm strategy is compromised; with the cesium salt method, the approach becomes the method of choice for preparing cyclic head-to-tail peptides with satisfactory yields and minimal purification requirements [2].

Cyclic peptide synthesis Solid-phase peptide synthesis Epimerization control

HF Cleavage Stability of OFm vs. Fmoc Groups at Sub-Zero Temperatures

Comparative stability studies under HF cleavage conditions reveal distinct temperature-dependent behavior between OFm and Fmoc protecting groups [1]. The OFm group in Asp(OFm) is partially removed by HF at -5°C and achieves complete stability only at -20°C. In contrast, Fmoc groups exhibit premature loss at 0-2°C, with no loss occurring when the cleavage reaction is conducted at -5°C [2]. This differential stability profile dictates specific temperature control requirements when combining OFm and Fmoc protections in hybrid strategies.

HF cleavage Deprotection kinetics Boc/Benzyl SPPS

Cyclization Strategy Efficiency: Boc/Bzl/OFm vs. Fmoc/tBu/OAI and Solution Cyclization

A systematic comparative study evaluated three cyclization strategies for head-to-tail cyclic peptide synthesis [1]. Solution cyclization provided expected products but required multiple purification steps, lowering yields to approximately 10%. The Fmoc/tBu/OAI solid-phase scheme was practicable but inefficient upon scale-up. The Boc/Bzl/OFm strategy, utilizing Boc-Asp-OFm as the side-chain anchored residue, was identified as more promising and, following cesium salt esterification optimization, became the method of choice for preparing cyclic head-to-tail peptides with satisfactory yields and minimal purification [2].

Head-to-tail cyclic peptides Cyclization yield Purification efficiency

Orthogonal Protection Selectivity: Acid-Labile Boc vs. Base-Labile OFm

Boc-D-Asp-OFm uniquely combines an acid-labile Boc group (removed with TFA) with a base-labile OFm ester (removed with piperidine or secondary amines), creating a fully orthogonal protection pair [1]. This enables sequential, chemoselective deprotection without cross-reactivity. The orthogonal nature is foundational for side-chain to side-chain cyclizations via amide bridges when used in conjunction with Nα-Boc-Nε-Fmoc-L-lysine [2]. In contrast, Fmoc-D-Asp-OFm (Fmoc/OFm) contains two base-labile groups, precluding orthogonal manipulation in Boc/Benzyl contexts. Boc-D-Asp(OFm)-OH (side-chain protection) targets the β-carboxyl, fundamentally altering resin attachment chemistry and cyclization pathways [3].

Orthogonal protection Chemoselective deprotection Peptide cyclization

Pseudopeptide Library Cyclization Efficiency Using Boc-Asp-OFm Side-Chain Attachment

In the synthesis of cyclic pseudopeptide mixtures containing ψ[CH2NH] amide bond surrogates, Boc-Asp-OFm side-chain attachment to solid support enabled resin-bound cyclization of libraries containing up to 256 pseudopeptide components with a single amide bond surrogate [1]. Linear pseudopeptide mixtures showed desired component levels of 67-90% by HPLC integration, and cyclization kinetic studies revealed that the HATU coupling reagent provided fast cyclization rates for pseudopeptide mixtures, with the position of the reduced peptide bond having only a small effect on cyclization rates [2].

Pseudopeptide libraries Amide bond surrogates Combinatorial chemistry

Boc-D-Asp-OFm Procurement Scenarios: Evidence-Backed Applications in Peptide Synthesis


Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides via Side-Chain Anchoring

Boc-D-Asp-OFm is the validated residue of choice for side-chain anchored cyclization of head-to-tail cyclic peptides using the Boc/Bzl/OFm strategy [1]. The compound is linked to PAM resin through its β-carboxylic function, enabling linear precursor assembly via classical Boc/Benzyl chemistry followed by BOP-mediated cyclization and HF cleavage to yield the cyclic peptide as a single product [2]. This approach is particularly valuable for synthesizing conformationally constrained peptide antigens, viral epitope mimics, and cyclic peptide drug leads where stereochemical integrity and reproducible yields are critical [3].

Construction of High-Diversity Cyclic Pseudopeptide Libraries for Drug Discovery

Boc-D-Asp-OFm enables the synthesis of cyclic pseudopeptide libraries containing ψ[CH2NH] amide bond surrogates via resin-bound side-chain attachment cyclization [1]. This methodology supports libraries of up to 256 pseudopeptide components with controlled cyclization kinetics using HATU coupling. The approach is validated for producing structurally diverse cyclic mixtures with linear component purity of 67-90%, making it suitable for high-throughput screening applications in drug lead discovery where both peptide backbone diversity and metabolic stability (conferred by D-stereochemistry) are required [2].

Orthogonal Protection Strategies for Complex Multi-Cyclic Peptide Architectures

The acid-labile Boc / base-labile OFm orthogonality of Boc-D-Asp-OFm is essential for synthesizing complex multi-cyclic peptides containing side-chain to side-chain lactam bridges [1]. When combined with Nα-Boc-Nε-Fmoc-L-lysine, the orthogonal protection pair enables selective deprotection and sequential cyclization steps to form extended and reverse-extended lactam ring systems [2]. This application is critical for constructing conformationally constrained peptide therapeutics and bicyclic peptide scaffolds where precise control over cyclization topology and ring size modulation is required [3].

Temperature-Controlled HF Cleavage Workflows in Boc/Benzyl SPPS

Boc-D-Asp-OFm is specifically indicated for HF cleavage workflows requiring preservation of the OFm group for subsequent orthogonal manipulations [1]. The compound's OFm group demonstrates partial removal at -5°C and requires -20°C for complete stability under HF conditions, in contrast to Fmoc groups which are stable at -5°C but suffer premature loss at 0-2°C [2]. This temperature-dependent stability profile necessitates strict temperature control during HF cleavage when OFm protection must be retained, making Boc-D-Asp-OFm the appropriate choice for multi-step synthesis protocols involving sequential deprotection of orthogonal protecting groups [3].

Technical Documentation Hub

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